molecular formula C17H15N3O2 B2428089 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891116-64-6

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2428089
M. Wt: 293.326
InChI Key: GHBPAOCCTSKSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They have various applications in scientific research.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The exact structure of “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving benzamides can vary widely depending on the specific compound and conditions. For example, benzamides can undergo reactions with various enzymes such as cytochrome P450 and monoamine oxidase .

Scientific Research Applications

Anticancer Properties

A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of a series of benzamide derivatives, including compounds related to the chemical structure of interest, for their anticancer activity. These compounds were tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The study found that many of the synthesized compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Characterization

Research by Chau et al. (1997) explored the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through the cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives. This research contributes to the understanding of the synthetic pathways and potential applications of compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide in chemical synthesis (Chau et al., 1997).

Crystal Structure and Biological Studies

A study on the crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the compound of interest, was conducted by Karanth et al. (2019). These compounds exhibited potential antioxidant and antibacterial activities, suggesting their relevance in medicinal chemistry and drug design (Karanth et al., 2019).

Material Science Applications

Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, showcasing their application in material science. These polymers displayed good thermal stability and solubility in certain solvents, indicating their potential for creating thin flexible films with applications in electronics and coatings (Sava et al., 2003).

Antimicrobial and Antitubercular Activities

Nayak et al. (2016) synthesized a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and evaluated them for their antitubercular activities. One derivative showed significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antitubercular agents (Nayak et al., 2016).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-9-12(2)14(10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBPAOCCTSKSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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